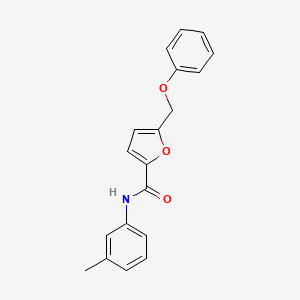

N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Description

N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound featuring a furan ring core substituted with a phenoxymethyl group at position 5 and a carboxamide-linked 3-methylphenyl group at position 2. The 3-methylphenyl group contributes hydrophobicity, while the phenoxymethyl moiety may enhance metabolic stability and target binding .

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |

InChI |

InChI=1S/C19H17NO3/c1-14-6-5-7-15(12-14)20-19(21)18-11-10-17(23-18)13-22-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,21) |

InChI Key |

PQYWNBOLMJKLKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation:

Industrial Production:

Chemical Reactions Analysis

Oxidation: The furan ring is susceptible to oxidation under appropriate conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Reduction: Reduction of the carboxamide group may yield an amine derivative.

Acylating Agents: Phenoxyacetyl chloride (for acylation).

Lewis Acids: AlCl (for Friedel-Crafts acylation).

- The primary product is N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide itself.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for potential bioactivity (e.g., as a pharmacophore).

Medicine: Research into its potential as a drug candidate.

Industry: Possible applications in materials science or agrochemicals.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- If used as a drug, it likely interacts with cellular targets (e.g., receptors, enzymes) through non-covalent interactions (hydrogen bonding, π-π stacking).

- Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C19H17NO3.

Mechanistic Insights

- Target Binding : Carboxamide-linked aromatic systems (e.g., furan-2-carboxamides) commonly interact with enzymes like kinases or receptors via hydrogen bonding and π-π stacking .

- Role of Methylphenoxy: The phenoxymethyl group in the target compound may stabilize interactions with hydrophobic binding pockets, as seen in analogs with 4-methylphenoxy groups .

Antimicrobial and Anticancer Potential

- Antimicrobial Activity: Compounds with nitro or methylphenoxy groups (e.g., ) show efficacy against Gram-positive bacteria, suggesting the target compound may share similar properties .

- Anticancer Activity : Methoxy-substituted analogs () inhibit cancer cell proliferation by modulating apoptosis pathways, while trifluoromethyl derivatives () target inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.